molecular formula C8H15N B14637223 2,3,4-Trimethylpentanenitrile CAS No. 53153-89-2

2,3,4-Trimethylpentanenitrile

Cat. No.: B14637223
CAS No.: 53153-89-2
M. Wt: 125.21 g/mol
InChI Key: AMLJYAFIQBWMKJ-UHFFFAOYSA-N
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Description

2,3,4-Trimethylpentanenitrile is an organic compound with the molecular formula C8H15N It is a nitrile derivative of 2,3,4-trimethylpentane, characterized by the presence of a cyano group (-CN) attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethylpentanenitrile typically involves the reaction of 2,3,4-trimethylpentane with a nitrile-forming reagent. One common method is the ammoxidation of 2,3,4-trimethylpentane, where the hydrocarbon is reacted with ammonia and oxygen in the presence of a catalyst, such as vanadium oxide, to form the nitrile compound.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethylpentanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used under anhydrous conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,4-Trimethylpentanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4-Trimethylpentanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins or other biomolecules, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Trimethylpentane
  • 2,3,4-Trimethylpentanol
  • 2,3,4-Trimethylpentanoic acid

Uniqueness

2,3,4-Trimethylpentanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity compared to its analogs. This makes it valuable in specific synthetic applications where the nitrile functionality is required.

Properties

CAS No.

53153-89-2

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2,3,4-trimethylpentanenitrile

InChI

InChI=1S/C8H15N/c1-6(2)8(4)7(3)5-9/h6-8H,1-4H3

InChI Key

AMLJYAFIQBWMKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(C)C#N

Origin of Product

United States

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